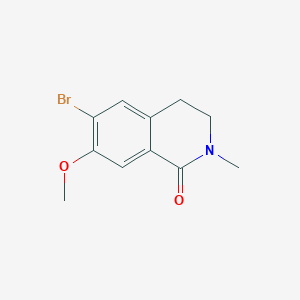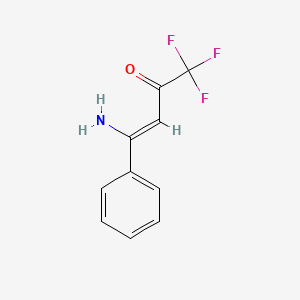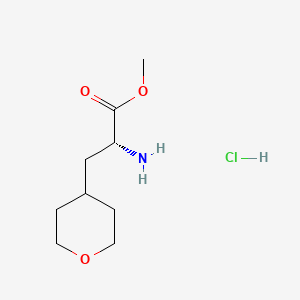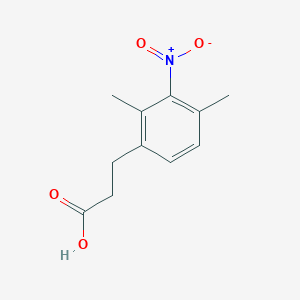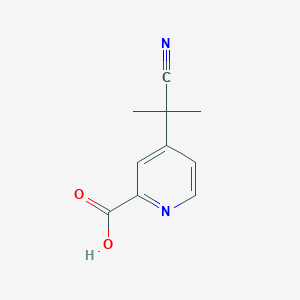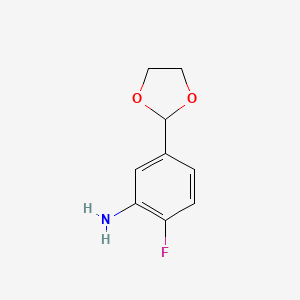
5-(1,3-Dioxolan-2-yl)-2-fluoroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, 5-(1,3-dioxolan-2-yl)-2-fluoro- is an organic compound that features a benzenamine core substituted with a 1,3-dioxolan-2-yl group and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenamine, 5-(1,3-dioxolan-2-yl)-2-fluoro- typically involves the reaction of a benzenamine derivative with a 1,3-dioxolane compound under specific conditions. One common method involves the use of a Lewis acid catalyst to facilitate the formation of the 1,3-dioxolan-2-yl group. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 5-(1,3-dioxolan-2-yl)-2-fluoro- can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py
Reduction: LiAlH4, NaBH4
Substitution: NaOCH3, NH3
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Benzenamine, 5-(1,3-dioxolan-2-yl)-2-fluoro- has several applications in scientific research:
Mechanism of Action
The mechanism of action of benzenamine, 5-(1,3-dioxolan-2-yl)-2-fluoro- involves its interaction with specific molecular targets. The 1,3-dioxolan-2-yl group can form stable complexes with various enzymes and receptors, influencing their activity. The fluorine atom enhances the compound’s ability to penetrate biological membranes, increasing its efficacy .
Comparison with Similar Compounds
Similar Compounds
Benzenamine, 3,5-bis(1,3-dioxolan-2-yl)-: Similar structure but with two 1,3-dioxolan-2-yl groups.
1,2-Bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide: Contains two 1,3-dioxolan-2-yl groups attached to a diazene oxide core.
Uniqueness
Benzenamine, 5-(1,3-dioxolan-2-yl)-2-fluoro- is unique due to the presence of both a fluorine atom and a 1,3-dioxolan-2-yl group on the benzenamine core. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
95261-87-3 |
|---|---|
Molecular Formula |
C9H10FNO2 |
Molecular Weight |
183.18 g/mol |
IUPAC Name |
5-(1,3-dioxolan-2-yl)-2-fluoroaniline |
InChI |
InChI=1S/C9H10FNO2/c10-7-2-1-6(5-8(7)11)9-12-3-4-13-9/h1-2,5,9H,3-4,11H2 |
InChI Key |
PQLZTGCFWDYSKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C2=CC(=C(C=C2)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(1-amino-2-methylpropyl)-3-benzylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13892166.png)
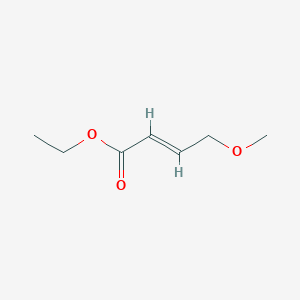

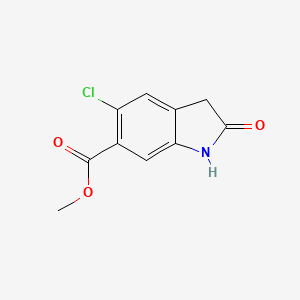
![N-[(4-methoxyphenyl)methyl]pyrrolidin-3-amine](/img/structure/B13892184.png)
![2-Chloro-7,8-dihydro-5H-pyrano[4,3-B]pyridin-5-one](/img/structure/B13892185.png)
![4-(benzyloxy)-N-{3-[(3,4-dihydro-2H-pyrrol-5-yl)sulfamoyl]phenyl}benzamide](/img/structure/B13892195.png)
![Tert-butyl 2-[2-(dimethylamino)ethyl]-5-(1,2,4-triazol-1-ylmethyl)indole-1-carboxylate](/img/structure/B13892200.png)
